2-Bromo-5-(bromomethyl)thiophene

Descripción general

Descripción

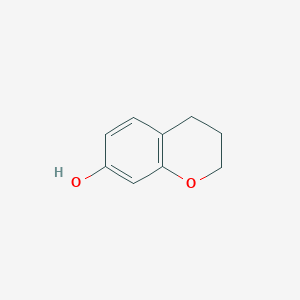

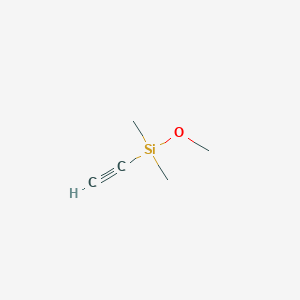

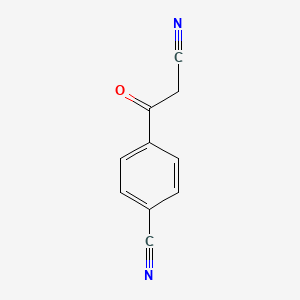

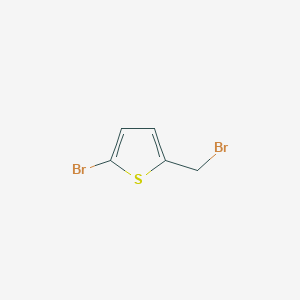

2-Bromo-5-(bromomethyl)thiophene is a chemical compound with the CAS Number: 59311-27-2. It has a molecular weight of 255.96 and its IUPAC name is 2-bromo-5-(bromomethyl)thiophene . It is stored at a temperature of -70°C and has a physical form of oil .

Synthesis Analysis

The synthesis of 2-Bromo-5-(bromomethyl)thiophene involves the use of N-Bromosuccinimide in tetrachloromethane. The reaction is refluxed for 6 hours, cooled to room temperature, filtered to remove solids, the solution is concentrated to recover carbon tetrachloride, and the residue is distilled under reduced pressure .Molecular Structure Analysis

The InChI code for 2-Bromo-5-(bromomethyl)thiophene is 1S/C5H4Br2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 and the InChI key is OECAOMHGRQHCGG-UHFFFAOYSA-N .Chemical Reactions Analysis

2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products. It undergoes coupling with 4-bromo allyl phenyl ether to form allyl phenyl thiophene ether .Physical And Chemical Properties Analysis

2-Bromo-5-(bromomethyl)thiophene has a molecular weight of 255.96 and is an oil at room temperature. It is stored at a temperature of -70°C .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene and its substituted derivatives, including “2-Bromo-5-(bromomethyl)thiophene”, are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Antithrombotic and Haemolytic Activities

“2-Bromo-5-(bromomethyl)thiophene” has been used in the synthesis of novel series of 2-(bromomethyl)-5-aryl-thiophenes derivatives via Suzuki cross-coupling reactions . These synthesized compounds have been screened for their antithrombotic and haemolytic activities .

Inhibitors of Human Enterovirus and Other Viruses

It has been used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus and rhinovirus .

Synthesis of Natural Products and Pharmaceutical Compounds

The Suzuki-Miyaura reaction, involving “2-Bromo-5-(bromomethyl)thiophene”, has emerged as a convenient way to build carbon-carbon bonds in synthesizing organic compounds . This reaction has important applications in the synthesis of natural products and in designing targeted pharmaceutical compounds .

Electrochemical Reduction

“2-Bromo-5-(bromomethyl)thiophene” has been used in the electrochemical reduction of a number of mono- and dihalothiophenes at carbon cathodes in dimethylformamide containing tetramethylammonium perchlorate by cyclic voltammetry and controlled-potential electrolysis .

Synthesis of Oral α7 Nicotinic Receptor Agonists

“2-Bromo-5-(bromomethyl)thiophene” has also been used in the synthesis of oral α7 nicotinic receptor agonists .

Safety and Hazards

The safety information for 2-Bromo-5-(bromomethyl)thiophene includes several hazard statements such as H302, H312, H314, H332, H335. The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

It is known that brominated thiophenes are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific reactions they are involved in .

Mode of Action

2-Bromo-5-(bromomethyl)thiophene is a brominated thiophene, which means it can participate in various organic reactions. For instance, it can undergo metalation-alkylation reactions with various electrophiles to form 5-alkylated 2-bromo products . It can also participate in Suzuki–Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds .

Result of Action

The molecular and cellular effects of 2-Bromo-5-(bromomethyl)thiophene’s action would depend on the specific reactions it is involved in. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .

Propiedades

IUPAC Name |

2-bromo-5-(bromomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECAOMHGRQHCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482186 | |

| Record name | 2-Bromo-5-bromomethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(bromomethyl)thiophene | |

CAS RN |

59311-27-2 | |

| Record name | 2-Bromo-5-bromomethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The provided research highlights the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. How does 2-Bromo-5-(bromomethyl)thiophene serve as a starting point for these reactions?

A1: 2-Bromo-5-(bromomethyl)thiophene acts as a versatile building block in organic synthesis due to its two reactive sites: the bromine atom at the 2-position and the bromomethyl group at the 5-position. In the study you cited [], researchers utilized the Suzuki cross-coupling reaction. This palladium(0)-catalyzed reaction forms a carbon-carbon bond between the bromine at the 5-position of 2-Bromo-5-(bromomethyl)thiophene and an arylboronic acid. This enables the introduction of various aryl groups, leading to a diverse range of 2-(bromomethyl)-5-aryl-thiophene derivatives. These derivatives can be further modified or investigated for potential biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.